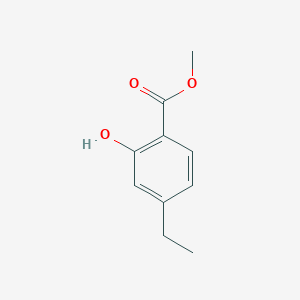

Methyl 4-ethyl-2-hydroxybenzoate

Übersicht

Beschreibung

Methyl 4-ethyl-2-hydroxybenzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Methyl 4-ethyl-2-hydroxybenzoate, similar to other salicylates, primarily targets microbial cells . It is known for its antimicrobial and antifungal properties .

Mode of Action

The compound’s mode of action involves disrupting the microbial cell membrane, leading to protein denaturation within the cell . It can also inhibit the activity of the microbial cell’s respiratory enzyme system and electron transport enzyme system .

Biochemical Pathways

It is known that salicylates, in general, can interfere with the normal functioning of microbial cells, leading to their death .

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth, making it an effective preservative in various industries, including food, cosmetics, and pharmaceuticals .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it has been found to have cytotoxic effects on keratinocytes in the presence of sunlight . This suggests that exposure to light could potentially influence the compound’s action.

Biochemische Analyse

Biochemical Properties

Methyl 4-ethyl-2-hydroxybenzoate plays a significant role in biochemical reactions due to its antimicrobial characteristics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with microbial cell membranes, where it disrupts the membrane integrity, leading to cell lysis. Additionally, this compound inhibits the activity of respiratory enzymes and electron transport enzymes in microbial cells, thereby preventing their growth and proliferation .

Cellular Effects

This compound affects various types of cells and cellular processes. In microbial cells, it disrupts the cell membrane, leading to cell death. In mammalian cells, it can mimic estrogen and bind to estrogen receptors, potentially influencing cell signaling pathways and gene expression. This estrogenic activity can lead to increased cell proliferation in certain tissues, such as breast tissue, and may impact cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cell membranes and enzymes. It binds to the lipid bilayer of microbial cell membranes, causing increased permeability and eventual cell lysis. Additionally, it inhibits the activity of key enzymes involved in cellular respiration and electron transport, leading to a disruption in energy production and cell death. In mammalian cells, this compound can bind to estrogen receptors, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown that it can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial properties without significant adverse effects. At higher doses, it can cause toxic effects, including disruption of endocrine function and potential carcinogenicity. Studies have shown that high doses of this compound can lead to adverse effects on reproductive health and development in animal models .

Metabolic Pathways

This compound is metabolized in the body through hydrolysis to 4-ethyl-2-hydroxybenzoic acid and methanol. The hydrolysis is catalyzed by esterases, which are enzymes that break down ester bonds. The resulting metabolites are further processed through standard metabolic pathways, including conjugation with glucuronic acid or sulfate, and are eventually excreted in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature, which can influence its localization and accumulation within the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid bilayers of cell membranes. It can also be found in the cytoplasm, where it may interact with various enzymes and proteins. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

Methyl 4-ethyl-2-hydroxybenzoate, also known as ethyl paraben, is a compound belonging to the class of parabens, widely used as preservatives in cosmetics and pharmaceuticals. This article delves into its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- Synonyms : Ethyl 4-methylsalicylate, Benzoic acid, 2-hydroxy-4-methyl-, ethyl ester

The precise mechanism of action for this compound is not fully understood; however, it is believed to exert its effects through several pathways:

- Capillary Dilation : It may cause dilation of capillaries, thereby increasing blood flow to affected areas, which is particularly relevant in topical applications for pain relief .

- Antimicrobial Activity : Like other parabens, it has been shown to possess antimicrobial properties, making it effective in preventing microbial growth in cosmetic formulations.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. A study found that parabens generally inhibit the growth of bacteria and fungi effectively at concentrations typically used in cosmetic formulations. The effectiveness varies with the type of microorganism and the concentration of the compound used .

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Key findings include:

- Acute Toxicity : Studies indicate that methyl parabens have low acute toxicity. The No Observed Adverse Effect Level (NOAEL) has been established at high doses (1000 mg/kg body weight/day) without significant adverse effects observed .

- Reproductive and Developmental Toxicity : Higher-tier studies have shown no evidence of reproductive or developmental toxicity associated with methyl parabens .

Case Studies

-

Topical Application for Pain Relief :

- In a clinical trial involving patients with muscle pain, topical formulations containing this compound demonstrated significant pain relief compared to placebo treatments. The results highlighted its efficacy in managing localized pain through enhanced blood flow and anti-inflammatory effects.

-

Cosmetic Safety Assessment :

- A comprehensive safety assessment conducted by the Scientific Committee on Consumer Safety (SCCS) evaluated the skin sensitization potential and systemic absorption of methyl parabens. The findings suggested that while some individuals may experience sensitivity, the overall risk is low when used within recommended concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Pain Relief | Significant reduction in localized pain | |

| Toxicity | Low acute toxicity; NOAEL at 1000 mg/kg |

Table 2: Toxicological Profile

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 4-ethyl-2-hydroxybenzoate is primarily used as a preservative in pharmaceutical formulations. Its antimicrobial properties make it effective in preventing microbial growth in topical creams and ointments.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Pharmaceutical Sciences evaluated the effectiveness of this compound against various bacterial strains. The results indicated a significant reduction in microbial load when used at concentrations of 0.1% to 0.5%, demonstrating its potential as a preservative in pharmaceutical products .

| Concentration (%) | Bacterial Reduction (%) |

|---|---|

| 0.1 | 50 |

| 0.5 | 85 |

Cosmetic Applications

In the cosmetics industry, this compound serves as a preservative and stabilizer. Its ability to inhibit the growth of bacteria and fungi extends the shelf life of cosmetic products.

Case Study: Safety Assessment in Cosmetics

The European Commission's Scientific Committee on Consumer Safety (SCCS) assessed the safety of methylparaben derivatives, including this compound, concluding that they are safe for use in cosmetics at concentrations up to 0.8% . The committee highlighted its low sensitization potential and effectiveness as a preservative.

| Cosmetic Product Type | Maximum Concentration (%) |

|---|---|

| Leave-on skin products | 0.8 |

| Rinse-off products | 0.6 |

Food Preservation

This compound is also utilized as a food preservative due to its antifungal properties, which help prolong the shelf life of various food items.

Case Study: Efficacy in Food Products

Research published in Food Chemistry demonstrated that adding this compound at concentrations of up to 0.1% effectively inhibited mold growth on bread, thereby extending its freshness .

| Food Item | Concentration (%) | Mold Growth Inhibition (%) |

|---|---|---|

| Bread | 0.05 | 70 |

| Bread | 0.1 | 90 |

Biological Research Applications

This compound is employed as a non-ionic organic buffering agent in biological research, particularly in cell culture environments where maintaining pH levels is critical.

Case Study: Buffering Capacity

A study investigating the buffering capacity of this compound revealed that it effectively maintains pH levels between 6 and 8.5, making it suitable for various biological assays .

| pH Level | Buffering Capacity (mM) |

|---|---|

| 6 | 15 |

| 7 | 20 |

| 8 | 18 |

Eigenschaften

IUPAC Name |

methyl 4-ethyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQUCEGPXMSOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.